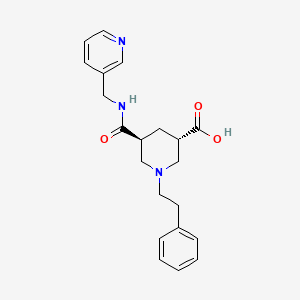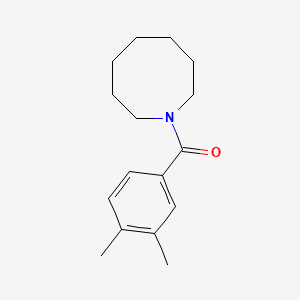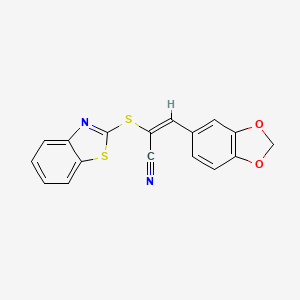
(3S,5S)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a phenylethyl group, and a pyridinylmethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylethyl group, and the attachment of the pyridinylmethylcarbamoyl group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(3S,5S)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3S,5S)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S)-1-(2-phenylethyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid
- (3S,5S)-1-(2-phenylethyl)-5-(pyridin-4-ylmethylcarbamoyl)piperidine-3-carboxylic acid
- (3S,5S)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-4-carboxylic acid
Uniqueness
The uniqueness of (3S,5S)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid lies in its specific stereochemistry and the presence of the pyridinylmethylcarbamoyl group, which can confer distinct biological and chemical properties compared to similar compounds. These unique features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,5S)-1-(2-phenylethyl)-5-(pyridin-3-ylmethylcarbamoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(23-13-17-7-4-9-22-12-17)18-11-19(21(26)27)15-24(14-18)10-8-16-5-2-1-3-6-16/h1-7,9,12,18-19H,8,10-11,13-15H2,(H,23,25)(H,26,27)/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOTFLXFIYBBM-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(=O)O)CCC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1C(=O)O)CCC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5375086.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5375092.png)

![N-methyl-N-{2-[(2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5375117.png)
![4-[Methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B5375122.png)
![2-chloro-4,5-difluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide](/img/structure/B5375130.png)
![6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5375138.png)

![N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B5375149.png)
![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5375164.png)
![methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5375167.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5375172.png)
![N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)
